(1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

(1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1394051-16-1) is a chiral secondary alcohol featuring a 1-phenyl-1H-pyrazole core with a (1R)-1-hydroxyethyl substituent at the 4-position. With a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol, this compound serves as a versatile building block in medicinal chemistry and asymmetric synthesis, leveraging the well-established bioisosteric properties of the pyrazole ring, which acts as a more lipophilic and metabolically stable surrogate for phenol.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 1394051-16-1
Cat. No. B1431737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
CAS1394051-16-1
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC(C1=CN(N=C1)C2=CC=CC=C2)O
InChIInChI=1S/C11H12N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-9,14H,1H3/t9-/m1/s1
InChIKeyWDRLPGXWBQXLPI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1394051-16-1): A Chiral Pyrazole-Alcohol Building Block for Asymmetric Synthesis and Medicinal Chemistry


(1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1394051-16-1) is a chiral secondary alcohol featuring a 1-phenyl-1H-pyrazole core with a (1R)-1-hydroxyethyl substituent at the 4-position . With a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol, this compound serves as a versatile building block in medicinal chemistry and asymmetric synthesis, leveraging the well-established bioisosteric properties of the pyrazole ring, which acts as a more lipophilic and metabolically stable surrogate for phenol .

Why Generic Substitution of (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol with In-Class Analogs Compromises Enantioselectivity and Pharmacophore Integrity


Substitution within the 1-(1-phenyl-1H-pyrazol-4-yl)ethanol chemotype cannot be performed indiscriminately. The (R)-enantiomer (1394051-16-1) and its (S)-counterpart (1394051-20-7) exhibit distinct three-dimensional pharmacophore presentations that can lead to divergent target binding and biological outcomes, a phenomenon widely documented for chiral alcohols in medicinal chemistry . Altering the substituent from a methyl to a trifluoromethyl group (CAS 1275913-48-8) drastically changes both the electronic environment and lipophilicity, affecting hydrogen-bonding capacity and metabolic stability . Even a seemingly minor change, such as removing the methyl group to yield the primary alcohol analog (CAS 70817-26-4), eliminates the chiral center entirely, fundamentally altering the spatial recognition by biological targets .

Quantitative Differentiation Evidence for (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol Against Closest Analogs


Chiral Identity: (R)-Enantiomer vs. (S)-Enantiomer Stereochemical Divergence

The (R)-enantiomer (1394051-16-1) is a distinct chemical entity from the (S)-enantiomer (1394051-20-7). While no published direct head-to-head pharmacological comparison currently exists in the primary literature, the fundamental principle of stereochemistry–activity relationships mandates that only one enantiomer typically possesses the optimal three-dimensional arrangement for binding to a given biological target. The availability of both enantiomers in comparable purity (95%) from reputable suppliers like Enamine allows for systematic enantioselectivity studies, where the (R)-configured secondary alcohol may exhibit preferential binding to chiral environments in enzyme active sites .

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

Lipophilicity (LogP) Differentiation: Impact on Membrane Permeability and ADME Profile

The target compound possesses a calculated logP of approximately 1.93, which places it within the optimal range for oral bioavailability according to Lipinski's Rule of Five. In contrast, the trifluoromethyl analog (CAS 1275913-48-8) exhibits a significantly higher logP due to the electron-withdrawing and lipophilic nature of the -CF3 group, while the primary alcohol analog (CAS 70817-26-4) has a lower logP of 1.36, reflecting reduced lipophilicity [1]. This difference quantitatively impacts predicted membrane permeability and metabolic stability, positioning the target compound as a balanced intermediate for further derivatization .

ADME Lipophilicity Drug-likeness

Hydrogen Bond Donor/Acceptor Profile: Suitability as a Versatile Synthetic Intermediate

The target compound possesses exactly 1 hydrogen bond donor (the hydroxyl -OH) and 2 hydrogen bond acceptors (the pyrazole N2 nitrogen and the hydroxyl oxygen), yielding a balanced HBD/HBA profile suitable for further functionalization . This contrasts with the ketone analog (1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one, CAS 3968-40-9), which has 0 HBDs and 2 HBAs, limiting its capacity for hydrogen bond donation in receptor interactions. The primary alcohol analog (CAS 70817-26-4) has an identical HBD/HBA count (1/2) but lacks the chiral methyl group, reducing steric bulk and eliminating the opportunity for enantioselective interactions .

Synthetic Intermediate Functional Group Interconversion Derivatization

Bioisosteric Advantage of the 1-Phenylpyrazole Core: Enhanced Metabolic Stability vs. Phenol

Pyrazole derivatives, including the target compound class, are recognized as more lipophilic and metabolically stable bioisosteres of phenol . The 1-phenyl-1H-pyrazole motif replaces the phenolic -OH with a heterocyclic ring system that resists phase II glucuronidation and sulfation, common metabolic clearance pathways for phenols. While quantitative comparative metabolic stability data specifically for (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol are absent from the published primary literature, the class-level advantage of pyrazoles over phenols is well-established in medicinal chemistry, with 4-substituted pyrazoles demonstrating predictable structure-activity relationships as effectors of ethanol-oxidizing enzymes [1].

Bioisosterism Metabolic Stability Drug Design

Optimal Procurement and Application Scenarios for (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol


Chiral Building Block for Enantioselective Synthesis of Bioactive Molecules

As a chiral secondary alcohol with a well-defined (R)-configuration, this compound serves as a valuable starting material for the enantioselective synthesis of more complex pyrazole-containing pharmaceuticals and agrochemicals. Its hydroxyl group can undergo Mitsunobu inversion, esterification, or oxidation to access diverse chiral derivatives while maintaining enantiomeric integrity. The 1-phenylpyrazole core is a privileged scaffold in kinase inhibitor drug discovery [1], and the target compound's balanced lipophilicity (LogP ~1.93) positions it favorably for lead optimization campaigns.

Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Assessment

The availability of both (R)- and (S)-enantiomers in defined purity (95%) makes this compound pair ideal for developing and validating chiral HPLC or SFC methods for enantiomeric purity determination. The distinct retention times of the two enantiomers on chiral stationary phases provide a robust system suitability test for quality control of chiral pyrazole intermediates in pharmaceutical manufacturing.

Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting Kinase and GPCR Active Sites

The compact molecular weight (188.23 g/mol), balanced hydrogen bond donor/acceptor profile (1 HBD, 2 HBA), and established bioisosteric relationship with phenol make this compound an excellent fragment starting point for FBDD campaigns. The 1-phenylpyrazole fragment has demonstrated binding to diverse protein targets, including KRAS G12V (PDB: 8QDW) and CBP bromodomain, suggesting broad applicability in fragment growing and linking strategies [2].

Chemoenzymatic Dynamic Kinetic Resolution (DKR) Substrate for Process Chemistry Development

The DKR methodology utilizing combined ruthenium-lipase catalysis has been established for 1-heteroaryl ethanols, including 1H-pyrazole substrates, to achieve high yields and stereoselectivity [3]. The target compound represents a versatile substrate for developing and optimizing such chemoenzymatic processes for industrial-scale production of enantiopure chiral alcohols, potentially enabling access to either enantiomer from the racemate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.